ENT1 Subtype Selectivity: Dilazep Displays >500-Fold Selectivity Over ENT2
Dilazep is a highly selective inhibitor of equilibrative nucleoside transporter 1 (ENT1) with an IC50 of 17.5 nM, compared to an IC50 of 8,800 nM for ENT2 [1]. This selectivity profile is not equivalently documented for dipyridamole or lidoflazine, which are often characterized as broader-spectrum nucleoside transport inhibitors [2].
| Evidence Dimension | ENT1 vs. ENT2 inhibition IC50 |
|---|---|
| Target Compound Data | ENT1 IC50 = 17.5 nM; ENT2 IC50 = 8,800 nM |
| Comparator Or Baseline | Dipyridamole (ENT1 inhibition reported but subtype selectivity not equivalently quantified in same assay system) |
| Quantified Difference | 503-fold selectivity for ENT1 over ENT2 |
| Conditions | In vitro transporter inhibition assay |
Why This Matters
High ENT1 selectivity reduces potential off-target effects on ENT2-mediated nucleoside homeostasis, enabling more precise interrogation of adenosine signaling pathways in cardiovascular and neurological research.
- [1] Cayman Chemical/Bertin Bioreagent. Dilazep (hydrochloride) Product Datasheet. CAT N°: 29761. Accessed 2026. View Source
- [2] Paproski RJ, Visser F, Zhang J, et al. Mutation of Trp29 of human equilibrative nucleoside transporter 1 alters affinity for coronary vasodilator drugs and nucleoside selectivity. Biochem J. 2008;414(2):291-300. doi:10.1042/BJ20080074. View Source
